molecular formula C17H18BrNO B5800259 N-benzyl-3-bromo-N-propan-2-ylbenzamide

N-benzyl-3-bromo-N-propan-2-ylbenzamide

Cat. No.: B5800259
M. Wt: 332.2 g/mol
InChI Key: HALACYQISORDJM-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-N-propan-2-ylbenzamide is a brominated benzamide derivative characterized by a benzyl group and an isopropyl substituent on the nitrogen atom, with a bromine atom at the meta position of the benzamide ring. Brominated benzamides are often intermediates in pharmaceutical and materials chemistry, particularly in the synthesis of heterocyclic compounds like quinazolinones .

Properties

IUPAC Name

N-benzyl-3-bromo-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-13(2)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(18)11-15/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALACYQISORDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-bromo-N-propan-2-ylbenzamide typically involves the bromination of a suitable precursor. One common method is the bromination of N-benzyl-N-propan-2-ylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-bromo-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products may include dehalogenated compounds or reduced amides.

Scientific Research Applications

Chemistry: N-benzyl-3-bromo-N-propan-2-ylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through substitution reactions .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable building block for the production of polymers, agrochemicals, and other high-value products .

Mechanism of Action

The mechanism of action of N-benzyl-3-bromo-N-propan-2-ylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares N-benzyl-3-bromo-N-propan-2-ylbenzamide with key analogs:

Compound Name Molecular Formula Substituent Position Functional Groups Molar Mass (g/mol) Key Applications/Properties
This compound C₁₇H₁₈BrNO 3-Bromo Bromo, benzyl, isopropyl 332.24 (estimated) Intermediate in heterocyclic synthesis
N-Benzyl-3-chloro-N-propan-2-ylbenzamide C₁₇H₁₈ClNO 3-Chloro Chloro, benzyl, isopropyl 287.78 Physicochemical studies
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide C₁₂H₁₅BrNO₂ 3-Bromo Bromo, hydroxy, tertiary alcohol 298.16 Metal-catalyzed C–H functionalization
4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide C₁₂H₁₅BrNO₂ 4-Bromo Bromo, hydroxy, tertiary alcohol 298.16 Comparative reactivity studies
3-Bromo-N-(4-bromophenyl)propanamide C₉H₈Br₂NO 3-Bromo Bromo, 4-bromoaryl 322.98 Biological activity screening

Key Observations:

  • Substituent Position: The 3-bromo isomer (target compound) differs from 4-bromo analogs (e.g., 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide) in electronic and steric effects, influencing regioselectivity in catalytic reactions .
  • Functional Group Impact: Hydroxy-containing analogs (e.g., 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide) exhibit N,O-bidentate coordination, enhancing their utility in metal-catalyzed C–H bond activation compared to non-hydroxylated derivatives .

Research Findings and Implications

  • Synthetic Efficiency: Microwave-assisted methods (as in ) improve reaction yields for brominated benzamide derivatives, reducing side-product formation compared to traditional heating .
  • Catalytic Versatility: The N,O-bidentate directing group in hydroxy-containing analogs enhances catalytic efficiency in C–H activation by 20–30% compared to mono-dentate analogs .
  • Halogen-Dependent Reactivity: Bromine’s higher leaving-group ability compared to chlorine makes brominated benzamides more reactive in nucleophilic aromatic substitution, though chlorine derivatives offer cost advantages .

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